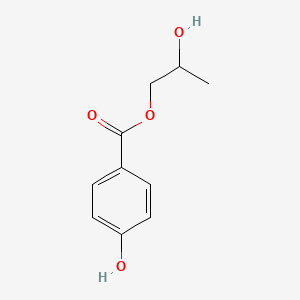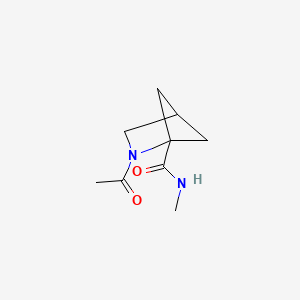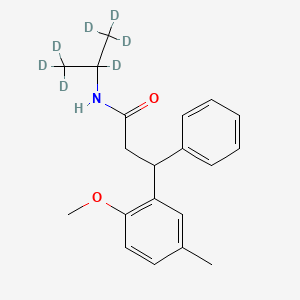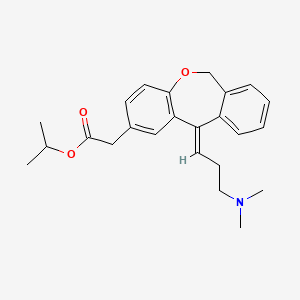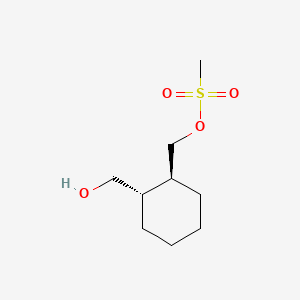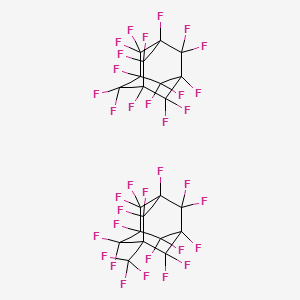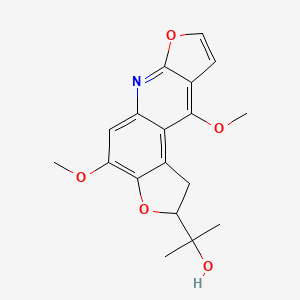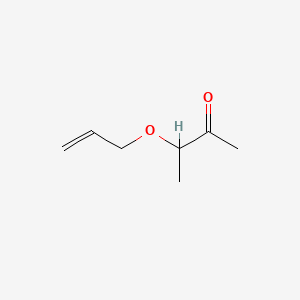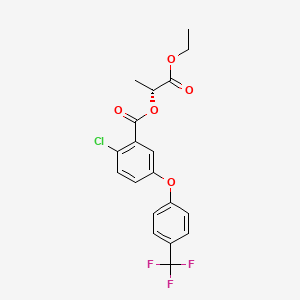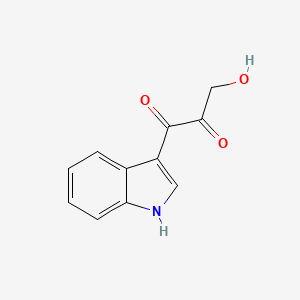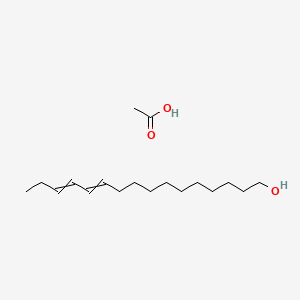
13,17-Dimethylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,17-Dimethylnonacosane is a hydrocarbon with the molecular formula C₃₁H₆₄ and a molecular weight of 436.8399 g/mol . It is a branched alkane, specifically a dimethyl derivative of nonacosane. This compound is notable for its presence in various natural sources, including insect cuticular hydrocarbons, where it plays a role in chemical communication and protection against desiccation .
Preparation Methods
The synthesis of 13,17-Dimethylnonacosane can be achieved through several methods. One common approach involves the C-alkylation of a suitable precursor, followed by ionic hydrogenation and decarboxylation reactions . This method is advantageous for large-scale production due to its cost-effectiveness and simplicity. Industrial production methods often utilize similar synthetic routes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
13,17-Dimethylnonacosane undergoes various chemical reactions typical of alkanes. These include:
Oxidation: Under specific conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like chlorinated or brominated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid, and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
13,17-Dimethylnonacosane has several applications in scientific research:
Biology: Insect studies utilize this compound to understand chemical communication and mating behaviors.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Mechanism of Action
The mechanism of action of 13,17-Dimethylnonacosane in biological systems involves its interaction with specific receptors or enzymes. In insects, it acts as a pheromone, binding to olfactory receptors and triggering behavioral responses. The molecular pathways involved include signal transduction mechanisms that lead to changes in behavior or physiology .
Comparison with Similar Compounds
13,17-Dimethylnonacosane can be compared to other similar compounds such as 11,13-Dimethylheptacosane and 3,15-Dimethylnonacosane . These compounds share similar structural features but differ in the position of the methyl groups. The unique positioning of the methyl groups in this compound contributes to its specific chemical properties and biological activities, making it distinct from its analogs .
Properties
CAS No. |
69188-53-0 |
|---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
13,17-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-15-17-19-21-23-26-30(3)28-25-29-31(4)27-24-22-20-18-16-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
XSGSCZPMXWZPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


